Cas no 618404-82-3 (N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine)

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine is a structurally complex organic compound featuring an indole core substituted with a 2-methyl group, a pyridin-2-amine moiety, and a 4-isopropylphenyl group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of receptor-targeted small molecules. Its indole and pyridine functionalities suggest possible interactions with biological systems, making it relevant for medicinal chemistry applications. The presence of an isopropylphenyl group may enhance lipophilicity, influencing pharmacokinetic properties. Further studies are required to fully elucidate its biological activity and synthetic utility. The compound's defined structure allows for precise modifications in drug discovery efforts.
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine structure
618404-82-3 structure
Product name:N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
CAS No:618404-82-3
MF:C24H25N3
MW:355.475405454636
CID:5454679
PubChem ID:3262522

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl] methyl]pyridin-2-amine
    • 1H-Indole-3-methanamine, 2-methyl-α-[4-(1-methylethyl)phenyl]-N-2-pyridinyl-
    • AB00674260-01
    • 618404-82-3
    • EN300-18267400
    • AKOS000809205
    • AKOS016074880
    • BDBM50389878
    • N-{(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl}pyridin-2-amine
    • N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
    • SCHEMBL14756591
    • F1387-0020
    • N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]pyridin-2-amine
    • N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine
    • STL230974
    • PD136558
    • CHEMBL2070850
    • MFCD04064401
    • Inchi: 1S/C24H25N3/c1-16(2)18-11-13-19(14-12-18)24(27-22-10-6-7-15-25-22)23-17(3)26-21-9-5-4-8-20(21)23/h4-16,24,26H,1-3H3,(H,25,27)
    • InChI Key: SNPUCSRKOVBXOF-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C(C2=CC=C(C(C)C)C=C2)NC2=NC=CC=C2)=C1C

Computed Properties

  • Exact Mass: 355.204847810g/mol
  • Monoisotopic Mass: 355.204847810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.7Ų
  • XLogP3: 6

Experimental Properties

  • Density: 1.163±0.06 g/cm3(Predicted)
  • Boiling Point: 540.1±45.0 °C(Predicted)
  • pka: 17.49±0.30(Predicted)

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1387-0020-5mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1387-0020-20mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1387-0020-5μmol
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1387-0020-3mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1387-0020-10mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1387-0020-10μmol
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
10μmol
$69.0 2023-07-28
Enamine
EN300-18267400-0.1g
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 95%
0.1g
$1169.0 2023-09-19
Life Chemicals
F1387-0020-30mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1387-0020-15mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 90%+
15mg
$89.0 2023-07-28
1PlusChem
1P01LYGS-100mg
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
618404-82-3 95%
100mg
$1507.00 2023-12-16

Additional information on N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine

Introduction to N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine (CAS No: 618404-82-3)

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 618404-82-3, represents a convergence of multiple chemical and biological disciplines, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by a complex arrangement of heterocyclic rings and alkyl substituents, which contribute to its distinctive chemical behavior. Specifically, the presence of a 2-methyl-1H-indol-3-yl moiety and a [4-(propan-2-yl)phenyl] group introduces specific electronic and steric properties that are crucial for its interaction with biological targets. These features make the compound a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological activities. The indole ring system, particularly when modified with various substituents, has been shown to exhibit significant biological effects. Research has demonstrated that compounds containing the indole scaffold can modulate a wide range of biological pathways, including those involved in inflammation, neurotransmission, and cancer progression. The compound in question, N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine, is no exception.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have suggested that indole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in the inflammatory response. By targeting these enzymes, the compound may help to mitigate inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The pyridin-2-amine moiety in the molecular structure also plays a critical role in determining the compound's pharmacological profile. Pyridine derivatives are well-known for their ability to act as scaffolds in drug design due to their favorable interactions with biological targets. In particular, the 2-amino group can form hydrogen bonds with various residues in proteins, enhancing binding affinity. This feature makes N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-y)phenyl)methyl]pyridin -2 -amine a versatile molecule for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like this one with greater accuracy. Molecular docking studies have shown that N-[ ( 2 -methyl -1 H -indol -3 - yl ) [ 4 - ( propan - 2 - yl ) phenyl ] methyl ] pyridin - 2 - amine can effectively bind to several protein targets, including those involved in cancer signaling pathways. These findings suggest that the compound may have therapeutic potential in oncology.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of the molecule efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative methodologies in drug development.

Evaluation of N-[ ( 2 -methyl -1 H -indol -3 - yl ) [ 4 - ( propan - 2 - yl ) phenyl ] methyl ] pyridin - 2 - amine has been conducted both in vitro and in vivo. In cell-based assays, the compound has demonstrated promising activity against several disease models, including those relevant to neurological disorders and metabolic diseases. These preliminary results warrant further investigation into its potential as a lead compound for drug development.

The future direction of research on N-[ ( 2 -methyl -1 H -indol -3 - yl ) [ 4 -( propan - 2-y l ) phenyl ] methyl ] pyridin - 2 amine will likely involve optimizing its pharmacokinetic properties through structural modifications. By fine-tuning the molecular structure, researchers aim to enhance its bioavailability, reduce toxicity, and improve target specificity. Such efforts are essential for translating preclinical findings into effective clinical treatments.

In conclusion, N-[ ( 2 methyl -1 H indol -3 yl ) [ 4 -( propan -- 2 yl ) phenyl ] methyl ] pyridin -- 2 amine is a structurally intricate compound with significant potential as a therapeutic agent. Its unique combination of chemical features positions it as a valuable candidate for further exploration in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human health.

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